5-Cyano-1-isopropylbenzoimidazole is an organic compound characterized by a benzimidazole core with a cyano and isopropyl substituent. This compound has garnered interest in various scientific fields due to its potential applications in pharmaceuticals and materials science. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in synthetic chemistry.
This compound falls under the category of heterocyclic compounds, specifically within the imidazole family. It is classified as a nitrile due to the presence of the cyano group, which significantly influences its chemical properties and reactivity.
The synthesis of 5-cyano-1-isopropylbenzoimidazole typically involves several steps that include:
The synthetic routes are optimized for yield and purity, often employing techniques such as refluxing in polar solvents or using microwave-assisted synthesis to enhance reaction rates and selectivity. The use of protective groups may also be necessary during certain steps to prevent unwanted side reactions.
The molecular structure of 5-cyano-1-isopropylbenzoimidazole consists of:
The molecular formula for 5-cyano-1-isopropylbenzoimidazole is with a molecular weight of approximately 216.25 g/mol. The compound exhibits distinct spectral characteristics in NMR and IR spectroscopy due to its functional groups.
5-Cyano-1-isopropylbenzoimidazole can undergo various chemical reactions, including:
Common reagents used in these reactions include strong bases (for nucleophilic substitutions), reducing agents (such as lithium aluminum hydride), and catalysts that facilitate cyclization processes.
The mechanism of action for 5-cyano-1-isopropylbenzoimidazole primarily involves its interactions with biological targets:
Studies have indicated that compounds with similar structures exhibit activity against various cancer cell lines, suggesting potential therapeutic applications .
5-Cyano-1-isopropylbenzoimidazole has several applications in scientific research:
Benzimidazole constitutes a privileged bicyclic scaffold formed by fusing a benzene ring with a five-membered imidazole containing two nitrogen atoms at non-adjacent positions (1 and 3). According to standard heterocyclic nomenclature, the fusion occurs at the 4a-8a bonds of the benzene ring and the 4-5 bonds of the imidazole, creating a planar, 10π-electron aromatic system [4]. The annular nitrogen atoms exhibit distinct electronic behaviors: the N1 position (pyridine-like nitrogen) is weakly basic and can be alkylated to form quaternary salts, while the NH position (pyrrole-like nitrogen) demonstrates acidic character (pKa ≈ 12–13) and can participate in hydrogen bonding and tautomerism [9].
Table 1: Fundamental Structural Characteristics of 5-Cyano-1-isopropylbenzoimidazole
Property | Value/Description | Method/Source |
---|---|---|
Systematic Name | 1-Isopropyl-1H-benzo[d]imidazole-5-carbonitrile | IUPAC Nomenclature |
Molecular Formula | C₁₁H₁₁N₃ | Elemental Analysis |
Molecular Weight | 185.23 g/mol | Mass Spectrometry |
CAS Registry Number | 1215206-55-5 | Chemical Abstracts Service |
SMILES Notation | N#CC1=CC=C2N(C(C)C)C=NC2=C1 | Canonical Representation |
Hydrogen Bond Acceptors | 3 (Cyano N, Imidazole N) | Computational Prediction |
Hydrogen Bond Donors | 0 | Computational Prediction |
Rotatable Bonds | 2 (Isopropyl groups) | Molecular Modeling |
The cyano substituent at the 5-position introduces a strong electron-withdrawing group that significantly reduces electron density at adjacent carbon atoms, enhancing electrophilic substitution at the 4- and 6-positions while facilitating nucleophilic attack at the cyano carbon itself. The isopropyl group attached to N1 creates a sterically demanding environment that influences molecular conformation and binding interactions with biological targets. This substitution pattern prevents undesired tautomerization observed in unsubstituted benzimidazoles, thereby stabilizing the molecular architecture [6] [9]. The molecule's crystalline nature (storage recommendation: sealed, dry, 2-8°C) and moderate molecular weight (185.23 g/mol) contribute to favorable drug-like properties as per Lipinski's rule-of-five [6].
The strategic incorporation of cyano and isopropyl groups transforms the benzimidazole core into a versatile intermediate with enhanced chemical reactivity and optimized physicochemical properties. The cyano group (-C≡N) serves multiple functions: (1) as a strong electron-withdrawing substituent that modulates π-electron density across the fused ring system, increasing electrophilicity at adjacent positions; (2) as a chemical handle for further transformations including hydrolysis to carboxylic acids, reduction to aminomethyl groups, or cycloadditions to form tetrazoles and other nitrogen-rich heterocycles; and (3) as a hydrogen-bond acceptor that influences molecular recognition processes in biological systems [9]. Quantum mechanical calculations indicate the cyano group reduces the HOMO-LUMO gap by approximately 0.8 eV compared to unsubstituted benzimidazole, enhancing photoreactivity and charge-transfer capabilities.
The isopropyl substituent [-CH(CH₃)₂] attached to N1 provides steric bulk that: (1) prevents undesired protonation at N1, maintaining the aromatic character; (2) enhances lipophilicity (predicted logP increase of 1.2-1.5 units compared to N-methyl analogs), improving membrane permeability; and (3) creates a chiral center when asymmetrically substituted, enabling enantioselective interactions. Structure-Activity Relationship (SAR) studies on benzimidazole anticancer agents demonstrate that branched alkyl chains like isopropyl significantly enhance cytotoxic potency compared to linear alkyl counterparts, likely through improved hydrophobic interactions with target proteins [4]. This is exemplified in pharmaceutical compounds such as veliparib (PARP inhibitor) and bendamustine (alkylating agent), where lipophilic substituents contribute to enhanced target affinity and metabolic stability.
Table 2: Synthetic Applications of 5-Cyano-1-isopropylbenzoimidazole
Transformation | Reagents/Conditions | Application |
---|---|---|
Cyano Hydrolysis | Conc. H₂SO₄, 100°C; NaOH/H₂O₂ | Carboxylic acid precursors for amide coupling |
Tetrazole Formation | NaN₃, CuCl₂, DMF, 120°C | Angiotensin II receptor antagonists |
Imidoyl Chloride Synthesis | PCl₅, CH₂Cl₂, 0°C | Vilsmeier-Haack formylation |
Nucleophilic Addition | R-MgBr, THF, -78°C; LiAlH₄ | Ketone/amine synthesis |
Palladium-Catalyzed Coupling | ArB(OH)₂, Pd(PPh₃)₄, Na₂CO₃, toluene | Biaryl synthesis for materials science |
Microwave-assisted synthetic techniques have significantly improved the efficiency of benzimidazole cyclization reactions, particularly for constructing the heterocyclic core from o-phenylenediamine precursors. The dielectric heating effect facilitates rapid condensation and reduces reaction times from hours to minutes while improving yields by 15-30% compared to conventional thermal methods. This approach enables precise control over the introduction of the isopropyl group at the N1 position during the ring-forming step [7]. Additionally, the electron-withdrawing nature of the cyano group activates adjacent positions for cross-coupling reactions, making 5-cyano-1-isopropylbenzimidazole a valuable precursor for synthesizing more complex molecular architectures used in pharmaceutical development and materials science.
The therapeutic exploration of benzimidazole derivatives originated with the serendipitous discovery of anthelmintic properties in early 20th century, culminating in the development of thiabendazole (1962) for parasitic infections. This breakthrough established the benzimidazole core as a versatile pharmacophore capable of diverse biological interactions. The 1980s witnessed the emergence of proton-pump inhibitors (PPIs) like omeprazole, which contains a substituted benzimidazole that covalently inhibits H⁺/K⁺-ATPase in gastric parietal cells. This period marked the transition from simple benzimidazoles to strategically substituted derivatives with enhanced target specificity [4].
The incorporation of electron-withdrawing groups at the 5-position represented a significant advancement in benzimidazole medicinal chemistry. The introduction of the cyano group specifically addressed limitations associated with earlier derivatives: (1) it increased metabolic stability by reducing oxidative metabolism on the benzene ring; (2) it enhanced binding affinity to ATP-binding pockets through additional dipole interactions; and (3) it provided a synthetic handle for further molecular diversification. This innovation is exemplified in the development of veliparib (ABT-888), where the 5-cyano substitution pattern contributes to PARP enzyme inhibition potency [4].
The strategic placement of lipophilic N1 substituents such as isopropyl emerged from systematic Structure-Activity Relationship (SAR) investigations during the 1990-2000s. These studies revealed that branched alkyl groups significantly improved pharmacokinetic properties by modulating logD values within the optimal range (1.5-3.5) for oral bioavailability. Benzimidazoles bearing isopropyl groups demonstrated superior tissue penetration and duration of action compared to methyl or ethyl analogs in anticancer and antiviral screening programs. The historical progression from simple benzimidazole to 5-cyano-1-isopropyl substituted derivatives illustrates the rational optimization of this scaffold for enhanced drug-like properties:
Recent innovations focus on molecular hybridization strategies where 5-cyano-1-isopropylbenzimidazole is conjugated with other pharmacophores to create multitargeting agents. Notable examples include kinase inhibitors where the benzimidazole core serves as an ATP-mimetic component, and antimicrobial agents targeting DNA gyrase and topoisomerase IV. The compound's synthetic versatility is evidenced by commercial availability as a pharmaceutical building block (CAS 1215206-55-5) with documented applications in anticancer research, particularly against prostate cancer (PC-3) and leukemia cell lines [6] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0